Pyrimidine, 2-((2,4-dinitrophenyl)thio)-
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Overview
Description
2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C10H6N4O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 2,4-dinitrophenyl sulfide with pyrimidine derivatives under specific conditions. One common method includes the use of copper-mediated arylsulfanylation reactions . The reaction conditions often involve the use of copper catalysts and appropriate solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include modified pyrimidine derivatives with altered functional groups.
Scientific Research Applications
2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . . Additionally, it is used in the development of new materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine can be compared with other similar compounds, such as 2-[(2,4-dinitrophenyl)thio]-4,6-dimethylpyrimidine and 2-[(2,4-dinitrophenyl)thio]-5-methylpyrimidine. These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine lies in its specific combination of the dinitrophenyl and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4S/c15-13(16)7-2-3-9(8(6-7)14(17)18)19-10-11-4-1-5-12-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWLPPBHVNQRBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216692 |
Source
|
Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66474-53-1 |
Source
|
Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000757063 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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